molecular formula C23H21Cl2F2N3O2S B2427745 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226445-35-7

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2427745
CAS RN: 1226445-35-7
M. Wt: 512.4
InChI Key: OJXGXRWMCPTDPH-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21Cl2F2N3O2S and its molecular weight is 512.4. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Characterization The synthesis and structural analysis of compounds containing elements of the requested compound have been explored extensively. For example, Karthik et al. (2021) synthesized a compound by substituting reactions and characterized it using spectroscopic techniques and X-ray diffraction, highlighting the structural stability and interactions within the compound (Karthik et al., 2021). This research underscores the importance of understanding the structural aspects for potential applications in materials science or pharmaceutical research.

Antibacterial and Antimicrobial Applications Research has also delved into the antimicrobial potential of compounds featuring piperidine and imidazole rings. Gan et al. (2010) synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities, demonstrating significant antimicrobial efficacy (Gan et al., 2010). These findings suggest that derivatives of the requested compound could have applications in developing new antimicrobial agents.

Cytotoxic and Antioxidant Activities The potential for cytotoxic and antioxidant activities has also been explored in related compounds. Dineshkumar and Parthiban (2022) synthesized a molecule with potential antioxidant efficacy, which was verified through various methods, indicating its application in antioxidant research or as a precursor for developing antioxidant agents (Dineshkumar & Parthiban, 2022).

Molecular Interaction Studies Shim et al. (2002) conducted a study on molecular interaction analysis for a compound acting as an antagonist for the CB1 cannabinoid receptor, providing insights into the receptor-ligand interactions that could inform drug design and development processes (Shim et al., 2002).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2F2N3O2S/c24-18-9-4-15(12-19(18)25)20-13-28-23(33-14-21(31)29-10-2-1-3-11-29)30(20)16-5-7-17(8-6-16)32-22(26)27/h4-9,12-13,22H,1-3,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXGXRWMCPTDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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